Taniplon
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Overview
Description
Taniplon is a nonbenzodiazepine anxiolytic drug from the imidazoquinazoline family of drugs. It binds strongly to benzodiazepine sites on the gamma-aminobutyric acid (GABA) A receptor and has similar anxiolytic effects in animals, but with less sedative or muscle relaxant action .
Chemical Reactions Analysis
Taniplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at various positions on the imidazoquinazoline core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Taniplon has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of imidazoquinazoline chemistry and its derivatives.
Biology: this compound is studied for its interactions with the GABA A receptor and its effects on the central nervous system.
Medicine: this compound is investigated for its potential use as an anxiolytic drug with fewer side effects compared to traditional benzodiazepines.
Mechanism of Action
Taniplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which results in reduced anxiety and stress responses .
Comparison with Similar Compounds
Taniplon is unique compared to other similar compounds due to its nonbenzodiazepine structure and its selective binding to the GABA A receptor. Similar compounds include:
Benzodiazepines: Traditional anxiolytic drugs that also bind to GABA A receptors but have more sedative and muscle relaxant effects.
Imidazoquinazolines: Other compounds in the same family as this compound, which may have similar anxiolytic effects but differ in their specific chemical structures and pharmacological profiles.
Properties
CAS No. |
106073-01-2 |
---|---|
Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3 |
InChI Key |
OYKONKGGKFFMDV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
Canonical SMILES |
CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC |
Key on ui other cas no. |
106073-01-2 |
Origin of Product |
United States |
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